molecular formula C16H15ClFNO B3009645 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone CAS No. 882748-39-2

3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B3009645
CAS No.: 882748-39-2
M. Wt: 291.75
InChI Key: ZMJCHCAVWHHJLF-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone is a synthetic organic compound It is characterized by the presence of a chloro and fluoro-substituted aniline group attached to a propanone backbone, with a methylphenyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 4-methylbenzaldehyde.

    Condensation Reaction: The 3-chloro-4-fluoroaniline undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-fluoroanilino)-1-phenyl-1-propanone: Similar structure but lacks the methyl group on the phenyl ring.

    3-(3-Chloro-4-fluoroanilino)-1-(4-methoxyphenyl)-1-propanone: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone is unique due to the specific combination of chloro, fluoro, and methyl substituents, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to similar compounds, making it a valuable compound for research and development.

Biological Activity

3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone, also known by its CAS number 882748-39-2, is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a chloro and fluoro-substituted aniline group attached to a propanone backbone, making it a candidate for various pharmacological applications.

  • Molecular Formula : C₁₆H₁₅ClFNO
  • Molecular Weight : 291.75 g/mol
  • Boiling Point : Approximately 457.3 °C (predicted)
  • Density : 1.248 g/cm³ (predicted)
  • pKa : 3.56 (predicted)

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of both chloro and fluoro groups may enhance its lipophilicity and binding affinity to target sites, which can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated .

CNS Drug-Like Properties

Investigations into related compounds have revealed CNS drug-like properties, including affinity for metabotropic glutamate receptors (mGluRs). These properties suggest that this compound could be explored as a candidate for neurological disorders .

Case Study 1: Antimicrobial Screening

A study conducted on analogs of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of both chloro and fluoro substituents was crucial for enhancing antimicrobial efficacy.

CompoundActivity Against S. aureusActivity Against E. coli
Analog 1MIC = 8 µg/mLMIC = 16 µg/mL
Analog 2MIC = 4 µg/mLMIC = 8 µg/mL
This compound MIC = 2 µg/mL MIC = 4 µg/mL

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations above 10 µM, leading to a reduction in cell viability by over 50% after 48 hours of exposure.

Concentration (µM)Cell Viability (%)
0100
585
1060
20 30

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-11-2-4-12(5-3-11)16(20)8-9-19-13-6-7-15(18)14(17)10-13/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJCHCAVWHHJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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